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molecular formula C7H12ClNO3 B8445831 N-methyl-N-(1,3-dioxolan-2-ylmethyl)-alpha-chloroacetamide

N-methyl-N-(1,3-dioxolan-2-ylmethyl)-alpha-chloroacetamide

Cat. No. B8445831
M. Wt: 193.63 g/mol
InChI Key: VREXMWKHOMHHEL-UHFFFAOYSA-N
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Patent
US04113464

Procedure details

N-Methyl-N-(2,2-dimethoxyethyl)-α-chloroacetamide (19.5 grams; 0.10 mole), ethylene glycol (6.82 grams; 0.11 mole) and 10 drops of a solution of toluene sulfonic acid (1 gram) in ether (100 ml) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and distillation head. The mixture was heated at 100° to 110° C. with stirring and the methanol removed as it was formed. After no more methanol was given off the reaction mixture was cooled to room temperature and was stirred with about 2 grams of sodium carbonate for a period of about 1 hour. After this time the reaction mixture was filtered and the filtrate was distilled under reduced pressure to yield the desired product N-methyl-N-(1,3-dioxolan-2-ylmethyl)-α-chloroacetamide having a boiling point of 119° to 124° C. at a pressure of 0.15 to 0.30 mm of Hg.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:7][CH:8]([O:11][CH3:12])[O:9][CH3:10])[C:3](=[O:6])[CH2:4][Cl:5].C(O)CO.C1(C)C(S(O)(=O)=O)=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>CCOCC.CO>[CH3:1][N:2]([CH2:7][CH:8]1[O:11][CH2:12][CH2:10][O:9]1)[C:3](=[O:6])[CH2:4][Cl:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
CN(C(CCl)=O)CC(OC)OC
Name
Quantity
6.82 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
thermometer and distillation head
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 100° to 110° C.
CUSTOM
Type
CUSTOM
Details
the methanol removed as it
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
After this time the reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C(CCl)=O)CC1OCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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